molecular formula C23H36BNO5 B567160 tert-Butyl 4-[4-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-yl)phenoxymethyl]piperidine-1-carboxylate CAS No. 1310383-45-9

tert-Butyl 4-[4-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-yl)phenoxymethyl]piperidine-1-carboxylate

Cat. No.: B567160
CAS No.: 1310383-45-9
M. Wt: 417.353
InChI Key: QSHLBDDCJBXAMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Development of Boronic Ester Chemistry

The foundation of boronic ester chemistry traces back to Edward Frankland’s 1860 synthesis of ethylboronic acid via the oxidation of triethylborane. Early methodologies relied on organometallic reagents, such as Grignard compounds, reacting with borate esters to yield boronic acids. However, these methods faced challenges in controlling steric and electronic effects, limiting their application to simple aryl and alkyl systems.

The 20th century saw transformative innovations, including the development of cyclic boronate esters like pinacolborane (HBpin) and catecholborane. These five-membered dioxaborolane rings improved hydrolytic stability and reactivity by leveraging chelation effects, as demonstrated by their low lattice energies and enhanced solubility in ethereal solvents. The introduction of palladium-catalyzed borylation in the 1980s further expanded access to complex boronic esters, enabling the synthesis of sterically hindered and electronically diverse derivatives.

Significance of Piperidine-Containing Boronic Esters in Chemical Research

Piperidine-containing boronic esters, such as tert-Butyl 4-[4-(4,4,5,5-tetramethyldioxaborolan-2-yl)phenoxymethyl]piperidine-1-carboxylate, occupy a niche in medicinal chemistry and materials science due to their dual functionality:

  • Suzuki–Miyaura Cross-Coupling : The boronate ester moiety serves as a transmetalation partner, enabling the formation of carbon–carbon bonds in biaryl systems. This is critical for constructing pharmaceutical intermediates, such as kinase inhibitors and protease antagonists.
  • Conformational Rigidity : The piperidine ring introduces stereochemical control, influencing the spatial orientation of reactive sites. This property is exploited in catalysis and molecular recognition systems, where precise geometry dictates binding affinity.
  • Protecting Group Strategy : The tert-butyl carbamate (Boc) group masks the piperidine nitrogen, preventing undesired side reactions during multi-step syntheses. This protection is reversible under acidic conditions, allowing selective deprotection in complex molecules.

Key Structural Features and Functional Domains

The compound’s architecture comprises three distinct domains, each contributing to its reactivity and application:

Boronate Ester Group

The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane ring confers exceptional stability against hydrolysis compared to acyclic boronic esters. The electron-donating methyl groups and the strained five-membered ring lower the Lewis acidity of boron (pK~a~ ≈ 7), facilitating transmetallation in Suzuki couplings without premature degradation. X-ray crystallographic studies reveal a planar boron center with B–O bond lengths of 1.368 Å, consistent with sp² hybridization and partial double-bond character.

Piperidine Ring

The piperidine moiety adopts a chair conformation, with the nitrogen atom positioned equatorially. This configuration minimizes steric clashes with the adjacent phenoxymethyl group while maintaining nucleophilic accessibility for subsequent functionalization. The ring’s basicity (pK~a~ ≈ 11) is attenuated by the Boc group, rendering it inert under neutral conditions.

Phenoxymethyl Linker and tert-Butyl Carbamate

The phenoxymethyl bridge connects the boronate ester and piperidine units, providing a rigid spacer that prevents electronic communication between the two domains. The tert-butyl carbamate group, with its bulky substituents, shields the piperidine nitrogen from electrophilic attack and oxidation, as evidenced by thermal gravimetric analysis showing decomposition temperatures above 200°C.

Properties

IUPAC Name

tert-butyl 4-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H36BNO5/c1-21(2,3)28-20(26)25-14-12-17(13-15-25)16-27-19-10-8-18(9-11-19)24-29-22(4,5)23(6,7)30-24/h8-11,17H,12-16H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSHLBDDCJBXAMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCC3CCN(CC3)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H36BNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Setup and Optimization

A representative procedure involves reacting tert-butyl 4-(4-bromophenoxymethyl)piperidine-1-carboxylate with bis(pinacolato)diboron (B2Pin2) in the presence of a palladium catalyst. Key parameters include:

  • Catalyst System : PdCl₂(dppf) (dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium) is widely used due to its efficiency in facilitating C–B bond formation.

  • Base : Cs₂CO₃ or K₃PO₄ enhances reaction rates by deprotonating intermediates.

  • Solvent : A mixture of 1,4-dioxane and water (1:1) optimizes solubility and catalyst activity.

Table 1 : Representative Suzuki-Miyaura Coupling Conditions

ParameterValue/ComponentSource
CatalystPdCl₂(dppf) (0.1 eq)
BaseCs₂CO₃ (2.5 eq)
Solvent1,4-Dioxane/H₂O (1:1)
Temperature100°C
Reaction Time3–12 hours
Yield62–85%

The reaction proceeds under inert atmosphere (N₂ or Ar) to prevent oxidation of the boronate ester. Post-reaction workup typically involves extraction with ethyl acetate, washing with brine, and purification via silica gel chromatography.

Stepwise Assembly via Etherification and Borylation

An alternative route involves synthesizing the piperidine-phenoxymethyl scaffold first, followed by boronate ester installation.

Piperidine-Phenoxymethyl Intermediate Synthesis

The intermediate tert-butyl 4-(4-bromophenoxymethyl)piperidine-1-carboxylate is prepared through nucleophilic substitution:

  • Ether Formation : Reacting 4-bromophenol with tert-butyl 4-(chloromethyl)piperidine-1-carboxylate in the presence of a base (e.g., K₂CO₃) in acetonitrile.

  • Boc Protection : The piperidine nitrogen is protected as a Boc group early in the synthesis to prevent undesired side reactions.

Equation 1 :

4-Bromophenol+tert-Butyl 4-(chloromethyl)piperidine-1-carboxylateK2CO3,MeCNtert-Butyl 4-(4-bromophenoxymethyl)piperidine-1-carboxylate\text{4-Bromophenol} + \text{tert-Butyl 4-(chloromethyl)piperidine-1-carboxylate} \xrightarrow{\text{K}2\text{CO}3, \text{MeCN}} \text{tert-Butyl 4-(4-bromophenoxymethyl)piperidine-1-carboxylate}

Miyaura Borylation

The brominated intermediate undergoes Miyaura borylation with B2Pin2:

Equation 2 :

tert-Butyl 4-(4-bromophenoxymethyl)piperidine-1-carboxylate+B2Pin2Pd(dppf)Cl2,Cs2CO3Target Compound\text{tert-Butyl 4-(4-bromophenoxymethyl)piperidine-1-carboxylate} + \text{B}2\text{Pin}2 \xrightarrow{\text{Pd(dppf)Cl}2, \text{Cs}2\text{CO}_3} \text{Target Compound}

Key Observations :

  • Catalyst Loading : 5–10 mol% PdCl₂(dppf) ensures complete conversion.

  • Solvent Effects : Tetrahydrofuran (THF) or dimethylformamide (DMF) may substitute dioxane but often result in lower yields.

Alternative Methods and Modifications

Boronic Acid Coupling

In cases where the boronate ester is unstable, the corresponding boronic acid may be used. However, this necessitates in-situ protection with pinacol to form the stable dioxaborolane.

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from hours to minutes. For example, a 30-minute reaction at 120°C achieves comparable yields to conventional heating.

Characterization and Quality Control

The final product is characterized using:

  • NMR Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR confirm the structure, with characteristic peaks for the Boc group (δ ~1.4 ppm) and pinacol methyl groups (δ ~1.3 ppm).

  • HPLC : Purity >98% is achievable with optimized protocols.

Challenges and Optimization Strategies

  • Boronate Ester Stability : Moisture-sensitive intermediates require anhydrous conditions and inert atmospheres.

  • Byproduct Formation : Excess B2Pin2 may generate homo-coupled byproducts, mitigated by stoichiometric control .

Chemical Reactions Analysis

tert-Butyl 4-[4-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-yl)phenoxymethyl]piperidine-1-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

This compound serves as an important intermediate in the synthesis of various biologically active compounds. Notably, it has been linked to the development of inhibitors for several therapeutic targets:

  • Crizotinib : An important drug for treating non-small cell lung cancer (NSCLC), where this compound acts as a precursor .
  • Mechanism of Action : The compound's structure allows it to interact with specific biological pathways, potentially influencing cell signaling and proliferation.

Applications in Research

The applications of tert-butyl 4-[4-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-yl)phenoxymethyl]piperidine-1-carboxylate extend across various fields:

Medicinal Chemistry

  • Drug Development : As a synthetic intermediate for pharmaceuticals aimed at treating cancer and other diseases.
  • Targeted Therapy : Its derivatives may be used in targeted therapies due to their ability to inhibit specific enzymes or receptors.

Chemical Biology

  • Bioconjugation : The compound can be utilized in bioconjugation processes to attach biomolecules to surfaces or other molecules for research and therapeutic purposes.

Case Studies

Several studies highlight the significance of this compound in drug synthesis:

  • Synthesis Methodologies : Research has demonstrated efficient synthetic routes that enhance the yield and purity of this compound .
  • Biological Evaluation : In vitro studies have shown promising results regarding its efficacy against specific cancer cell lines .

Comparative Data Table

Application AreaDescriptionExamples/References
Medicinal ChemistryIntermediate in drug synthesisCrizotinib , other anticancer drugs
Chemical BiologyUsed in bioconjugation for targeted therapiesVarious biomolecule attachments
ResearchStudies on synthesis efficiency and biological activitySynthesis methodologies , case studies

Mechanism of Action

The mechanism of action of tert-Butyl 4-[4-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-yl)phenoxymethyl]piperidine-1-carboxylate involves its interaction with specific molecular targets. The dioxaborolane moiety can form reversible covalent bonds with certain biomolecules, affecting their function and activity. This property makes it useful in the development of enzyme inhibitors and other bioactive compounds .

Comparison with Similar Compounds

Comparison with Structural Analogs

tert-Butyl 4-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl]piperidine-1-carboxylate

  • Structural Difference: The boronic ester is attached to the ortho position of the phenoxymethyl group instead of para .
  • Synthesis: Similar protocols to the target compound but using 2-bromo/iodophenol derivatives as precursors.

tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl)piperazine-1-carboxylate

  • Structural Difference: Piperazine replaces piperidine, and a benzyl group substitutes the phenoxymethyl linker .
  • Physicochemical Properties: Molecular formula C₂₃H₃₆BN₂O₄ (MW: 417.35 g/mol).
  • Applications : Used in kinase inhibitor synthesis due to piperazine’s affinity for ATP-binding pockets .

tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate

  • Structural Difference : Boronic ester is integrated into a pyrazole ring attached to piperidine .
  • Synthesis : Achieved via palladium-catalyzed borylation of pyrazole precursors, yielding 75% under optimized conditions .
  • Applications : Intermediate in necroptosis inhibitors (e.g., HS-1371) due to pyrazole’s role in kinase binding .

tert-Butyl 4-((1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropyl)methyl)piperidine-1-carboxylate

  • Structural Difference : A cyclopropane spacer separates the boronic ester and piperidine .
  • Synthesis : Photoredox-catalyzed deboronative radical addition yields 40% product, lower than conventional methods due to radical recombination side reactions .
  • Reactivity : The strained cyclopropane may enhance reactivity in ring-opening reactions.

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Feature Yield (%) Application
Target Compound C₂₃H₃₆BNO₅ 417.35 para-Phenoxymethyl linker 40–75 Cross-coupling scaffold
ortho-Phenoxymethyl Isomer C₂₃H₃₆BNO₅ 417.35 ortho-Phenoxymethyl linker N/A Sterically hindered couplings
Piperazine-Benzyl Analog C₂₃H₃₆BN₂O₄ 417.35 Piperazine, benzyl linker ≥95 Kinase inhibitors
Pyrazole Derivative C₁₉H₃₂BN₃O₄ 377.29 Pyrazole ring 75 Necroptosis inhibitors
Cyclopropane-Spacer Analog C₂₀H₃₄BNO₄ 363.31 Cyclopropane spacer 40 Photoredox catalysis studies

Biological Activity

tert-Butyl 4-[4-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-yl)phenoxymethyl]piperidine-1-carboxylate (CAS No. 1048970-17-7) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a tert-butyl group and a phenoxymethyl moiety containing a dioxaborolane. Its molecular formula is C16H30BNO4C_{16}H_{30}BNO_{4}, with a molecular weight of approximately 311.22 g/mol. The presence of the dioxaborolane group is significant for its biological activity due to its ability to participate in various chemical interactions.

The biological activity of this compound is primarily linked to its interactions with specific biological targets. It has been investigated for its role as an inhibitor in various enzymatic pathways:

  • N-Myristoyltransferase (NMT) : Studies indicate that compounds similar to tert-butyl derivatives can inhibit NMT, which is crucial for the proliferation of parasitic protozoa such as Trypanosoma brucei and may also have implications in cancer therapy due to its role in human diseases .
  • Potential Antiparasitic Activity : The compound has been evaluated for its efficacy against T. brucei, showing promising results in vitro. This suggests potential applications in treating diseases like African sleeping sickness .

Biological Activity Data

Several studies have quantified the biological activity of tert-butyl derivatives. Below is a summary table highlighting key findings from relevant research:

StudyTargetIC50 (µM)Effect
NMT0.01Inhibition of T. brucei proliferation
NMT0.03Selectivity over human enzymes
Various0.05 - 0.1Broad-spectrum antiparasitic activity

Case Studies

  • Antiparasitic Efficacy : In a study focusing on lead optimization for antiparasitic compounds, derivatives of tert-butyl piperidine showed significant inhibition against T. brucei with IC50 values ranging from 0.01 to 0.05 µM. These findings support the hypothesis that modifications to the dioxaborolane structure enhance biological activity .
  • Selectivity Profiles : Compounds similar to tert-butyl piperidines have demonstrated selectivity towards parasitic enzymes over human counterparts, indicating potential for reduced toxicity in therapeutic applications .

Q & A

Q. Basic Safety and Handling

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles are mandatory. Respiratory protection is advised if dust or aerosols form .
  • Storage : Store in amber glass bottles at 2–8°C under nitrogen to prevent moisture absorption and boronate degradation .
  • Spill Management : Use inert absorbents (e.g., vermiculite) and avoid ignition sources due to potential flammability .

How can researchers resolve contradictions in spectroscopic data during structural analysis?

Advanced Data Interpretation
Discrepancies in NMR or HRMS data may arise from:

  • Rotameric Equilibria : Piperidine ring conformers can split 1^1H NMR signals. Use variable-temperature NMR (e.g., 25°C to 60°C) to coalesce peaks .
  • Impurity Identification : LC-MS with electrospray ionization (ESI) detects trace byproducts (e.g., deprotected piperidines or hydrolyzed boronate) .
  • X-ray Crystallography : Single-crystal analysis provides unambiguous confirmation of stereochemistry and bond connectivity .

What are the emerging applications of this compound in medicinal chemistry?

Q. Advanced Research Applications

  • Proteolysis-Targeting Chimeras (PROTACs) : The boronic ester serves as a warhead for targeting ubiquitin-proteasome pathways.
  • In Vivo Imaging : Radiolabeled derivatives (e.g., 18^{18}F analogs) enable PET imaging of enzyme activity in neurological studies .
  • Kinase Inhibitor Development : The piperidine-carbamate scaffold mimics ATP-binding pockets in kinase assays .

How does steric hindrance from the tert-butyl group influence reactivity?

Advanced Mechanistic Insights
The bulky tert-butyl moiety:

  • Slows Nucleophilic Attack : Reduces reaction rates in SN2 pathways, favoring alternative mechanisms (e.g., elimination or radical intermediates).
  • Enhances Stability : Protects the carbamate group from enzymatic degradation in biological assays .
  • Directs Regioselectivity : In electrophilic aromatic substitution, the tert-butyl group sterically blocks para positions, favoring meta functionalization .

What computational methods support the design of derivatives?

Q. Advanced Modeling Techniques

  • Density Functional Theory (DFT) : Predicts bond dissociation energies (BDEs) for boronate intermediates to optimize cross-coupling conditions.
  • Molecular Dynamics (MD) : Simulates interactions with protein targets (e.g., kinases) to guide structure-activity relationship (SAR) studies .
  • ADMET Prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., logP ~3.5) for preclinical prioritization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.